Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI)

Description

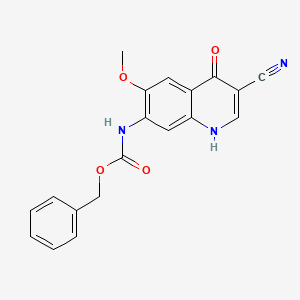

The compound Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) is a carbamic acid ester derivative featuring a quinolinyl core substituted with cyano, methoxy, and oxo groups. The phenylmethyl ester group may enhance lipophilicity, influencing bioavailability and metabolic stability .

Properties

Molecular Formula |

C19H15N3O4 |

|---|---|

Molecular Weight |

349.3 g/mol |

IUPAC Name |

benzyl N-(3-cyano-6-methoxy-4-oxo-1H-quinolin-7-yl)carbamate |

InChI |

InChI=1S/C19H15N3O4/c1-25-17-7-14-15(21-10-13(9-20)18(14)23)8-16(17)22-19(24)26-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3,(H,21,23)(H,22,24) |

InChI Key |

KOIFLURPAVDTDH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Key Quinoline Intermediate

The quinoline nucleus substituted at positions 3, 4, 6, and 7 is typically prepared via:

- Cyclization reactions involving substituted anilines and β-ketoesters or related precursors.

- Functional group modifications such as nitrile introduction at position 3 (cyano group), methoxylation at position 6, and oxidation to form the 4-oxo group.

For example, an improved process for preparing 4-chloro-7-methoxyquinoline-6-carboxamide, a structurally related intermediate, involves:

- Reacting a precursor compound with formamide in the presence of sodium tertiary butoxide in dimethylformamide at low temperatures (0–10 °C).

- Quenching, neutralization, and recrystallization to obtain high purity product.

This method ensures high yield and purity, which is critical for downstream functionalization.

Esterification and Final Assembly

The final esterification step involves coupling the carbamic acid moiety with the phenylmethyl group, often under mild conditions to avoid degradation of sensitive quinoline substituents. Common reagents and conditions include:

- Use of base catalysts such as triethylamine or pyridine.

- Solvents like dichloromethane or dimethylformamide.

- Temperature control to optimize yield and prevent side reactions.

Purification and Crystallization

Purification is typically achieved by:

- Recrystallization from solvent mixtures such as water and dimethylformamide.

- Chromatographic techniques if necessary to separate isomers or impurities.

The crystallinity and polymorphic form of the compound can significantly affect its pharmaceutical properties, as observed in related quinoline derivatives.

Data Table: Summary of Synthetic Steps and Conditions

Chemical Reactions Analysis

Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl, forming alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

Based on the search results, the compound "Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI)" is related to quinolinyl carbamic acid esters, which have applications as acetylcholinesterase inhibitors for treating Alzheimer's disease, senile dementia, and memory disturbance .

Substituted Carbamic Acid Quinolinyl Esters as Acetylcholinesterase Inhibitors

Background and Purpose

Substituted carbamic acid quinolinyl esters are novel derivatives of quinolinyl carbamic acid esters that exhibit potent antiacetylcholinesterase activity . These compounds have potential therapeutic use for the prevention or cure of Alzheimer's disease (AD), senile dementia, or memory disturbance . The primary objective is to create molecules that incorporate quinoline, flanked by a carbamic acid ester on one side .

Key Properties and Applications

- Acetylcholinesterase Inhibition: These compounds act as acetylcholinesterase (AChE) inhibitors . The present invention deals with the synthesis and evaluation of various novel substituted carbamic acid quinolinyl esters represented by formulae 1 and 2 for their antiacetylcholinesterase inhibitory activity . These compounds have shown very high antiacetylcholinesterase inhibitory activity when compared with prior art compounds illustrated below .

*Quinolinyl moiety is well tolerated in the active sites of both enzymes, yielding several very potent dual . - Therapeutic Applications: Useful for prevention or cure of Alzheimer's disease, senile dementia or memory disturbance . The main object of the present invention is to provide novel molecules incorporating quinoline flanked on one side by carbamic acid ester and on the other side hydrogen or alkyl like methyl or aralkyl like benzyl groups that exhibit better therapeutic efficacy to treat dementia of Alzheimer's type .

Synthesis and Evaluation

The present invention deals with the synthesis and evaluation of various novel substituted carbamic acid quinolinyl esters represented by formulae 1 and 2 for their antiacetylcholinesterase inhibitory activity .

Existing Drugs for AD

Currently available drugs used for AD include donepezil, galanthamine, and tacrine . Other drugs include xanthostigmine, physostigmine and phenserine .

** फार्मूले (Formulae)**

- The present invention particularly relates to compounds of the formulae 1 and 2 .

- The present invention also provides a process for the synthesis of a quinoline derivative represented by formula 1 and 2 below :

- Examples of the substituted carbamic acid quinolinyl esters obtained are selected from the group consisting of: Ia. hexyl-carbamic acid quinolin-6-yl ester Ib. heptyl-carbamic acid quinolin-6-yl ester Ic. (2-chloro-phenyl)-carbamic acid quinolin-6-yl ester Id. (3-bromo-phenyl)-carbamic acid quinolin-6-yl ester 2a. hexyl-carbamic acid 1, 2, 3, 4-tetrahydro-quinolin-6-yl ester 2b .

** ضد (Anti-)AChE Activity Assay**

- AChE activity = E x 1000 x V / 1.36 x 10000 x v

- The specific activity of AChE is expressed in ⁇ moles/min/mg of protein .

- The test substance is dissolved in DMSO .

- Enzyme source in concentration of 100 ⁇ g/lml of reaction mixture for 30 min at 37 0 C prior to obtain kinetic profile of AChE activity .

** रिएक्शन की स्थिति (Reaction Conditions)**

Mechanism of Action

The mechanism of action of Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline ring system allows it to bind to specific active sites, inhibiting or modulating the activity of target proteins. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Structural Comparisons

Carbamic acid esters exhibit diverse biological and chemical properties depending on their substituents. Below is a structural comparison with key analogs:

Key Observations :

- The quinolinyl core in the target compound distinguishes it from pyridazinyl () or benzodioxolyl () analogs. This aromatic system may enhance interactions with biological targets like enzymes or receptors .

- The phenylmethyl ester group balances lipophilicity and metabolic stability, similar to benzodioxolmethyl esters () but distinct from tert-butyl esters (e.g., ) .

Physicochemical and Pharmacological Properties

Solubility and Stability

- Target Compound: The methoxy and oxo groups may improve aqueous solubility relative to purely hydrophobic analogs. However, the cyano group could reduce solubility compared to hydroxylated derivatives .

- Pyridazinyl Analog () : The fluorobenzoyl group increases hydrophobicity, likely reducing water solubility but enhancing membrane permeability .

- Quaternary Ammonium Derivatives () : These exhibit higher water solubility due to ionic character but may suffer from rapid clearance .

Biological Activity

Carbamic acid derivatives, particularly those containing quinoline structures, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) and its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) can be represented as follows:

This compound features a quinoline moiety, which is often associated with various pharmacological effects. The presence of the carbamate functional group is crucial for its biological activity.

Biological Activities

1. Antimicrobial Activity:

Recent studies have indicated that quinoline derivatives exhibit antimicrobial properties. For instance, compounds similar to 9CI have shown activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 1.4 to 3.64 µM against Mycobacterium tuberculosis . The mechanism often involves disruption of cell wall integrity.

2. Anticancer Potential:

Quinoline derivatives have been investigated for anticancer activities. Research has shown that certain derivatives can induce cytotoxicity in cancer cell lines such as Hela and MCF-7 with IC50 values in the low micromolar range . The mechanism may involve interference with tubulin polymerization and reactive oxygen species (ROS) generation .

3. Acetylcholinesterase Inhibition:

The compound has been noted for its potential as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's disease. Studies have reported high antiacetylcholinesterase activity for similar compounds, indicating their potential therapeutic applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of quinoline carbamates demonstrated that derivatives displayed selective antimicrobial activity with low cytotoxicity against human cells. The most potent derivative exhibited an IC50 of 0.32 nM against apicomplexan parasites .

Case Study 2: Neuroprotective Effects

In another investigation, a series of quinoline-based carbamates were tested for their neuroprotective effects in vitro. The results indicated that these compounds could significantly inhibit acetylcholinesterase activity, suggesting a potential role in cognitive enhancement and memory improvement .

Table 1: Biological Activity Summary of Quinoline Derivatives

| Activity Type | Compound | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | 9CI | Mycobacterium tuberculosis | 1.4 - 3.64 µM |

| Anticancer | Similar Derivative | Hela | 30.98 µM |

| MCF-7 | 22.7 µM | ||

| Acetylcholinesterase Inhibition | Similar Derivative | Human Neuroblastoma Cells | High Activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this carbamic acid derivative?

- Methodological Answer : The synthesis of carbamate esters typically involves reacting a primary or secondary amine with a chloroformate or carbamoyl chloride under basic conditions. For this compound, the quinolinyl amine group may require protection (e.g., Boc or Fmoc groups) prior to coupling with benzyl chloroformate. Post-synthesis, purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are critical to confirm structural integrity. Stability during synthesis should be monitored via HPLC, as carbamates can hydrolyze under acidic/basic conditions .

Q. How can researchers ensure the compound’s stability during storage and experimental use?

- Methodological Answer : Stability testing should include accelerated degradation studies under varying pH, temperature, and light exposure. For example:

- Thermal stability : Heat samples to 40°C, 60°C, and 80°C for 24–72 hours; analyze degradation products via LC-MS.

- Photostability : Expose to UV light (λ = 254 nm) and monitor changes in UV-Vis absorbance.

- Store the compound in amber vials at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis and oxidation. Refer to analogous carbamates in , which highlight sensitivity to moisture and reactive oxygen species .

Q. What spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- NMR : Use H NMR to identify aromatic protons (quinolinyl and benzyl groups) and methoxy/cyano substituents. C NMR confirms carbonyl (C=O) and carbamate (N-C=O) functionalities.

- IR Spectroscopy : Look for carbamate C=O stretching (~1700 cm) and cyano group absorption (~2200 cm).

- Mass Spectrometry : HRMS (ESI or EI) validates molecular weight (e.g., expected [M+H] for CHNO: 372.11). Compare fragmentation patterns with literature analogs .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure of target proteins (e.g., cytochrome P450 or kinase enzymes). Focus on the quinolinyl core’s π-π stacking and hydrogen-bonding potential.

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and conformational changes.

- Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements). notes similar carbamates with sulfinyl groups showing target-specific activity, suggesting analogous strategies .

Q. What experimental designs address contradictory data in metabolic stability studies?

- Methodological Answer : Contradictions may arise from interspecies differences (e.g., human vs. rodent liver microsomes). Design a tiered approach:

In vitro assays : Compare intrinsic clearance (CL) using human hepatocytes vs. rat S9 fractions.

Metabolite ID : Use LC-HRMS to identify species-specific oxidative (e.g., CYP3A4-mediated) or hydrolytic metabolites.

Cross-validation : Apply kinetic isotope effects (KIEs) or deuterium labeling to trace metabolic pathways. ’s toxicity data (respiratory irritation) implies potential reactive metabolites requiring careful profiling .

Q. How can researchers optimize the compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (e.g., PEG-400, DMSO) or cyclodextrin inclusion complexes.

- Permeability assays : Perform Caco-2 cell monolayer studies to assess intestinal absorption.

- Pharmacokinetic (PK) modeling : Fit oral/intravenous administration data (e.g., AUC, C) to a two-compartment model. Adjust dosing regimens based on t and volume of distribution. ’s discussion of ester derivatives highlights hydrolysis as a key bioavailability-limiting factor .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.

- First aid : For skin contact, wash with 10% ethanol/water; for eye exposure, irrigate with saline for 15+ minutes (, Section 4).

- Spill management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste. Avoid generating dust/aerosols .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported toxicity profiles?

- Methodological Answer :

- Dose-response reevaluation : Repeat acute toxicity studies (OECD 423) at varying doses (10–1000 mg/kg) in rodents.

- Mechanistic studies : Use transcriptomics (RNA-seq) to identify differentially expressed genes in liver/kidney tissues.

- Cross-study validation : Compare GHS classifications () with in-house data, adjusting hazard thresholds based on purity (>95% by HPLC) and batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.